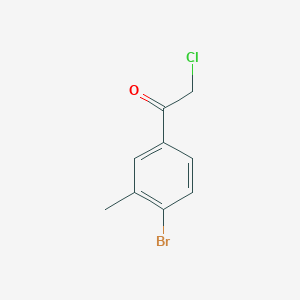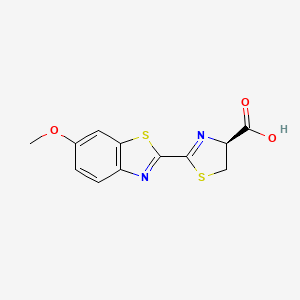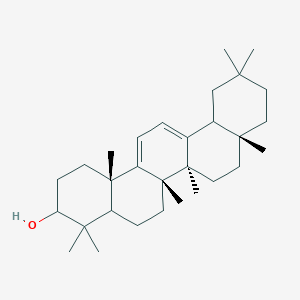
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a chlorine atom attached to an ethanone backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one typically involves the reaction of 1-(4-Bromo-3-methylphenyl)ethanol with pyridinium chlorochromate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, followed by partitioning between dichloromethane and brine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate adjustments in reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: 1-(4-Bromo-3-methylphenyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of various intermediates and products, which can exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Bromo-3’-methylacetophenone: Similar structure but lacks the chlorine atom.
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but the bromine atom is positioned differently
Uniqueness
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various complex compounds.
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
1-(4-bromo-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
WCVNVVBRMRYTKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)


![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)



![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)


